REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([OH:8])=O)[CH3:2].C([Li])CCC.[Cl:15][C:16]1[C:17]([F:27])=[C:18]([CH:22]=[C:23]([F:26])[C:24]=1[F:25])C(Cl)=O.Cl>O1CCCC1>[Cl:15][C:16]1[C:17]([F:27])=[C:18]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:22]=[C:23]([F:26])[C:24]=1[F:25]
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Name
|
|
Quantity
|
2.64 g
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Type
|
reactant
|
Smiles
|
C(C)OC(CC(=O)O)=O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
13 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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ClC=1C(=C(C(=O)Cl)C=C(C1F)F)F
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
ice
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-5 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture is stirred at -78° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
When addition
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Type
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TEMPERATURE
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Details
|
The suspension is then cooled to -78° C
|
Type
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TEMPERATURE
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Details
|
warmed to -35° C.
|
Type
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EXTRACTION
|
Details
|
This solution is extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the extracts are washed with water, 5% aqueous sodium bicarbonate, dilute hydrochloric acid, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=C(C1F)F)C(CC(=O)OCC)=O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |